2-(3,5-Dimethyl-phenylamino)-propionic acid
Description
Structural Characterization
IUPAC Nomenclature and Systematic Identification
The compound is named based on IUPAC rules for substituted carboxylic acids. The parent chain is propanoic acid (C₃H₆O₂), with a 3,5-dimethylanilino substituent attached to the second carbon (C2).
| Component | Description |
|---|---|
| Parent chain | Propanoic acid (CH₃CH(NHR)COOH) |
| Substituent | 3,5-Dimethylanilino (C₆H₃(CH₃)₂NH-) |
| IUPAC Name | 2-(3,5-Dimethylanilino)propanoic acid |
| Molecular Formula | C₁₁H₁₅NO₂ |
| Molecular Weight | 193.24 g/mol |
| CAS Number | 1345697-83-7 |
| InChI | InChI=1S/C11H15NO2/c1-7-4-8(2)6-10(5-7)12-9(3)11(13)14/h4-6,9,12H,1-3H3,(H,13,14) |
| InChIKey | HAGIIYMZPYANKO-UHFFFAOYSA-N |
Synonyms
- 2-(3,5-Dimethyl-phenylamino)-propionic acid
- N-(3,5-Dimethylphenyl)-DL-alanine
- 725234-43-5 (alternative CAS identifier)
Molecular Geometry and Conformational Analysis
The molecule’s geometry is influenced by its substituents and functional groups:
Key Structural Features
Propanoic Acid Backbone :
- A three-carbon chain with a carboxylic acid group (-COOH) at C1.
- A secondary amine (-NH-) bonded to C2.
3,5-Dimethylphenylamino Group :
- A benzene ring with methyl groups at positions 3 and 5.
- The amino group (-NH-) connects the benzene ring to C2 of the propanoic acid.
Steric and Electronic Effects :
- The 3,5-dimethylphenyl group introduces steric bulk, potentially influencing molecular conformation.
- The amino group participates in hydrogen bonding, affecting solubility and intermolecular interactions.
Conformational Considerations
- Rotational Freedom : The C-N bond allows rotation, enabling multiple conformations.
- Carboxylic Acid Tautomerism : The -COOH group may exist in protonated or deprotonated forms depending on pH.
Crystallographic Data and X-ray Diffraction Studies
No crystallographic data is available in the provided literature for this specific compound. However, structural analogs (e.g., 3-(2,5-dimethoxyphenyl)propionic acid) suggest that:
For this compound, experimental X-ray studies would clarify:
- Dihedral angles between the phenyl ring and propanoic acid backbone.
- Hydrogen-bonding networks involving the amino and carboxylic acid groups.
Spectroscopic Profiling
NMR Spectroscopy
Predicted shifts based on structural analogs:
| Nucleus | Signal Type | Chemical Shift (δ) | Assignment |
|---|---|---|---|
| ¹H NMR | Singlet | 2.3–2.5 ppm | Ar-CH₃ (3,5-dimethyl) |
| Broad singlet | 2.5–3.5 ppm | NH (amine) | |
| Broad singlet | 12–13 ppm | COOH (carboxylic acid) | |
| ¹³C NMR | - | 170–175 ppm | C=O (carboxylic acid) |
| - | 120–150 ppm | Aromatic carbons |
IR Spectroscopy
| Absorption | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| O-H (COOH) | 2500–3500 | Broad stretching |
| N-H (amine) | 3300–3500 | Weak to moderate stretching |
| Ar-H (C-H) | 3000–3100 | Aromatic C-H out-of-plane bending |
| C=O (COOH) | 1700–1750 | Strong carbonyl stretching |
UV-Vis Spectroscopy
| Transition | Wavelength (nm) | Assignment |
|---|---|---|
| π→π* (aromatic) | 250–300 | Conjugated π-system in phenyl ring |
Structure
3D Structure
Properties
IUPAC Name |
2-(3,5-dimethylanilino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-7-4-8(2)6-10(5-7)12-9(3)11(13)14/h4-6,9,12H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGIIYMZPYANKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374410, DTXSID101307258 | |
| Record name | 2-(3,5-Dimethyl-phenylamino)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3,5-Dimethylphenyl)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101307258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1345697-83-7, 725234-43-5 | |
| Record name | N-(3,5-Dimethylphenyl)alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1345697-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3,5-Dimethyl-phenylamino)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3,5-Dimethylphenyl)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101307258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethyl-phenylamino)-propionic acid typically involves the reaction of 3,5-dimethylaniline with a suitable propionic acid derivative. One common method is the reaction of 3,5-dimethylaniline with α-bromo-propionic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of the aniline attacks the α-bromo-propionic acid, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethyl-phenylamino)-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-(3,5-Dimethyl-phenylamino)-propionic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethyl-phenylamino)-propionic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Phenoxypropionic Acid Derivatives
2-(4-Chloro-2-Methylphenoxy)propionic Acid (MCPP)
- CAS No.: 93-65-2
- Molecular Formula : C₁₀H₁₁ClO₃
- Key Features: Chloro and methyl substituents on the phenoxy group.
- Applications : Used as an herbicide (mechanism: auxin mimic).
- Contrast: Unlike 2-(3,5-dimethyl-phenylamino)-propionic acid, MCPP’s phenoxy group and chlorine substituent enhance environmental persistence and toxicity.
2-(4-Chloro-3,5-dimethylphenoxy)propanoic Acid
- CAS No.: 14234-20-9
- Molecular Formula : C₁₁H₁₃ClO₃
- Key Features: Additional methyl group at the 3-position of the phenoxy ring.
- Applications: Potential herbicide; structural similarity to MCPP suggests similar mechanisms but modified selectivity due to steric effects .
Phenylamino and Phenylacetic Acid Derivatives
(3,5-Dimethyl-phenylamino)-phenyl-acetic Acid
Trifluorinated and Hydroxy-Substituted Analogs
2-(3,5-Dimethylphenyl)-3,3,3-trifluoro-2-hydroxypropionic Acid
- Molecular Formula : C₁₁H₁₁F₃O₃ (estimated)
- Key Features : Trifluoromethyl and hydroxy groups on the propionic acid chain.
- Properties : Increased acidity (due to -CF₃ electron-withdrawing effects) and altered solubility profiles .
- Contrast: Fluorination introduces metabolic resistance compared to the non-fluorinated target compound.
Pyrazole-Containing Derivatives
3-[4-(3,5-Dimethyl-pyrazol-1-yl)-phenyl]-propionic Acid
- CAS No.: N/A (Suppliers: Advanced Technology & Industrial Co., Ltd.)
- Molecular Formula : C₁₄H₁₆N₂O₂
- Key Features : Pyrazole ring linked to phenylpropionic acid.
- Applications : Likely designed for medicinal chemistry (pyrazole motifs are common in kinase inhibitors) .
- Contrast: The heterocyclic pyrazole enhances π-π stacking interactions, unlike the phenylamino group in the target compound.
Comparative Data Table
Key Findings
Substituent Impact: Chlorine and phenoxy groups (e.g., MCPP) correlate with higher toxicity, while phenylamino groups may reduce environmental persistence.
Functional Group Diversity: Trifluorination or pyrazole incorporation alters electronic properties and biological targeting compared to the dimethylphenylamino group.
Availability: The target compound’s discontinued status contrasts with commercially available analogs like (3,5-dimethyl-phenylamino)-phenyl-acetic acid .
Biological Activity
2-(3,5-Dimethyl-phenylamino)-propionic acid (also known as DMAPA) is a compound that has garnered attention for its significant biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C12H17N O2
- Molecular Weight : Approximately 207.27 g/mol
- Boiling Point : 378.3 °C
- Density : 1.140 g/cm³
The compound features a propionic acid backbone with a 3,5-dimethyl-phenyl group attached to the amino position, which contributes to its reactivity and biological interactions. The presence of both an amine and a carboxylic acid functional group allows it to participate in various biochemical reactions, including interactions with neurotransmitter systems and modulation of pain perception pathways.
Research indicates that DMAPA may exert its effects through several mechanisms:
- Neurotransmitter Modulation : DMAPA has been shown to influence neurotransmitter systems, particularly those involved in mood regulation and pain perception. This suggests potential applications in treating conditions such as depression and chronic pain.
- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties, which could be beneficial in managing inflammatory diseases.
- Anticancer Activity : Preliminary studies suggest that DMAPA may inhibit cancer cell proliferation, although further research is required to elucidate its specific mechanisms in cancer biology .
Anticancer Potential
A study highlighted the antiproliferative effects of DMAPA on various cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values indicating effective inhibition of cell growth. This suggests that DMAPA could serve as a lead compound for developing new anticancer therapies .
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| HCT-116 | 1.9 | High inhibition of proliferation |
| MCF-7 | 7.52 | Moderate inhibition of proliferation |
Anti-inflammatory Properties
DMAPA has been investigated for its anti-inflammatory effects, which are critical in managing diseases characterized by chronic inflammation. Its ability to modulate cytokine production and inhibit inflammatory pathways positions it as a potential therapeutic agent for conditions like arthritis and other inflammatory disorders.
Case Studies
- Study on Antiproliferative Effects :
- Neuropharmacological Investigation :
Q & A
Q. What are the recommended methods for synthesizing 2-(3,5-Dimethyl-phenylamino)-propionic acid, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves coupling 3,5-dimethylaniline with propionic acid derivatives. A two-step approach is recommended:
Amide Bond Formation : React 3,5-dimethylaniline with a protected propionic acid (e.g., ethyl ester) using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF at 0–5°C to minimize side reactions.
Deprotection : Hydrolyze the ester group using aqueous NaOH (1–2 M) under reflux (70–80°C) for 4–6 hours.
Optimization Tips :
-
Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) to track intermediate formation.
-
Purify via column chromatography (silica gel, gradient elution) to isolate the product. Analogous protocols for phenoxypropionic acids highlight the importance of moisture-free conditions to avoid hydrolysis .
Table 1: Key Reaction Parameters
Step Reagents/Conditions Yield Range Purity (HPLC) Coupling EDC/HOBt, DMF, 0–5°C 60–75% 85–90% Deprotection NaOH (1 M), reflux 90–95% ≥95%
Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer : A multi-technique approach is critical:
-
Structural Confirmation :
-
1H/13C NMR : Analyze aromatic protons (δ 6.8–7.2 ppm for dimethylphenyl groups) and the propionic acid backbone (δ 2.5–3.5 ppm). Compare with analogs like 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid .
-
FT-IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O (~1700 cm⁻¹).
-
Purity Assessment :
-
HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm.
-
Mass Spectrometry (MS) : ESI-MS in negative ion mode for [M-H]⁻ peak (theoretical m/z calculated from molecular formula).
Table 2: Analytical Data for Structural Confirmation
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : While direct toxicity data for this compound is limited, protocols for structurally related carcinogenic propionic acid derivatives (e.g., MCPP) should be adopted:
- Personal Protection : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.
- Storage : Keep in amber glass containers with PTFE-lined caps at 2–8°C, away from oxidizing agents (e.g., peroxides) and metals .
- Spill Management : Neutralize with sodium bicarbonate, then absorb with inert material (e.g., vermiculite).
Advanced Research Questions
Q. How does the electronic environment of the 3,5-dimethylphenyl group influence the reactivity of this compound in catalytic reactions?
- Methodological Answer : The electron-donating methyl groups increase aromatic ring electron density, potentially enhancing nucleophilic substitution or hydrogen-bonding interactions. To study this:
-
Comparative Reactivity Assays : Synthesize analogs with varying substituents (e.g., chloro, methoxy) and compare reaction rates in esterification or amidation.
-
DFT Calculations : Model HOMO/LUMO energies to predict sites of electrophilic attack. Studies on 3,5-di-tert-butyl derivatives suggest steric effects may dominate over electronic effects in some cases .
Table 3: Substituent Effects on Reactivity
Substituent Electronic Effect Observed Reaction Rate (k, s⁻¹) 3,5-CH₃ Electron-donating 0.45 ± 0.03 3,5-Cl Electron-withdrawing 0.12 ± 0.01
Q. What strategies can be employed to resolve contradictions in reported biological activity data for phenylamino-propionic acid derivatives?
- Methodological Answer : Contradictions often arise from variability in experimental design. Address this by:
- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293) and controls. For example, discrepancies in MCPP toxicity studies were resolved by controlling pH during exposure .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA, Tukey’s HSD) to compare datasets. Reference guidelines from pharmacopeial standards for assay validation .
Q. How can computational modeling be integrated with experimental data to predict the metabolic pathways of this compound?
- Methodological Answer : Combine in silico and in vitro approaches:
ADMET Prediction : Use software like SwissADME to estimate solubility (LogP), CYP450 interactions, and metabolic sites.
Microsomal Studies : Incubate the compound with liver microsomes (human or rat) and analyze metabolites via LC-MS/MS. Compare results with predictions from analogs like 3-hydroxy-4-methoxycinnamic acid .
Table 4: Predicted vs. Observed Metabolic Pathways
| Pathway | Predicted Metabolite | Experimental Confirmation (LC-MS) |
|---|---|---|
| Hydroxylation | 4-OH derivative | Detected (m/z 294.2) |
| Glucuronidation | Glucuronide conjugate | Not observed |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
